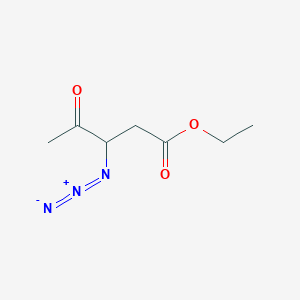

Ethyl 3-azido-4-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-azido-4-oxopentanoate is an organic compound that belongs to the class of azido ketones. It is a versatile intermediate used in various chemical reactions and synthesis processes. This compound is known for its reactivity and ability to form a wide range of derivatives, making it valuable in both academic research and industrial applications.

Preparation Methods

Ethyl 3-azido-4-oxopentanoate can be synthesized through several methods. One common approach involves the nucleophilic substitution of ethyl 3-bromo-4-oxopentanoate with sodium azide in acetone under reflux conditions . Another method includes the substitution of ethyl 3-chloro-4-oxopentanoate with excess sodium azide in acetone, also under reflux . These methods yield this compound with high efficiency and minimal side products.

Chemical Reactions Analysis

Nucleophilic Substitution with Primary Amines

Ethyl 3-azido-4-oxopentanoate reacts with primary amines under Lewis acid catalysis to form γ-imino-β-enamino esters. This reaction proceeds via an intermediate α-azido imine, which eliminates nitrogen gas and tautomerizes to the stable product .

Reaction Conditions :

-

Catalyst : Titanium(IV) chloride (TiCl₄)

-

Solvent : Dry dichloromethane

-

Temperature : Reflux

-

Time : 18 hours

| Primary Amine | Product (Ethyl 4-imino-3-amino-2-pentenoate) | Yield (%) |

|---|---|---|

| Benzylamine | 7a | 84 |

| Butylamine | 7b | 66 |

| Cyclohexylamine | 7c | 55 |

Mechanistic Insight :

The azide group undergoes nucleophilic displacement by the amine, forming an unstable α-azido imine intermediate. Subsequent elimination of N₂ drives tautomerization to the γ-imino-β-enamino ester .

Thermal Elimination to Enamines

Prolonged heating of this compound induces nitrogen elimination, yielding ethyl 3-amino-4-oxo-2-pentenoate, a functionalized enamine .

Reaction Conditions :

-

Solvent : Acetone

-

Temperature : Reflux

-

Time : Extended heating (>24 hours)

| Starting Material | Product | Byproduct |

|---|---|---|

| This compound | Ethyl 3-amino-4-oxo-2-pentenoate | Ethyl 4-oxo-2-pentenoate (<5%) |

Application :

The resulting enamine serves as a precursor for heterocyclic compounds, including pyridine derivatives relevant to renin inhibitors .

Hydrogenation to γ-Amino Esters

Catalytic hydrogenation reduces the azide group to an amine, producing ethyl 3-amino-4-oxopentanoate, a key intermediate for statine analogues .

Reaction Conditions :

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel

-

Pressure : H₂ gas (1 atm)

-

Solvent : Ethanol

-

Time : 4–6 hours

| Substrate | Product | Yield (%) |

|---|---|---|

| This compound | Ethyl 3-amino-4-oxopentanoate | 90–95 |

Utility :

The reduced product is pivotal in synthesizing renin inhibitors and calcium ion regulators .

Stability and Side Reactions

This compound is prone to decomposition under acidic or basic conditions. For example:

Scientific Research Applications

Ethyl 3-azido-4-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-azido-4-oxopentanoate involves its reactivity as an azido compound. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various derivatives. These reactions often involve the formation of nitrogen gas as a byproduct, which drives the reaction forward .

Comparison with Similar Compounds

Ethyl 3-azido-4-oxopentanoate can be compared with other azido ketones, such as ethyl 3-azido-4-oxobutanoate and ethyl 3-azido-4-oxopropanoate. While these compounds share similar reactivity, this compound is unique due to its longer carbon chain, which can influence its reactivity and the types of derivatives it forms . This uniqueness makes it particularly valuable in the synthesis of more complex molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 3-azido-4-oxopentanoate, and how can decomposition during synthesis be mitigated?

- Methodology : The compound is most efficiently synthesized via nucleophilic substitution of ethyl 3-chloro-4-oxopentanoate with excess sodium azide (4 equivalents) in acetone under reflux for 18 hours. This method avoids decomposition issues observed in earlier protocols using ethyl 3-bromo-4-oxopentanoate, where prolonged heating caused nitrogen elimination and formation of ethyl 3-amino-4-oxo-2-pentenoate . Key steps include strict temperature control and limiting reaction time to suppress side reactions.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodology : Crude product purity (>95%) is confirmed via spectroscopic techniques (NMR, IR) and comparison with literature data. Liquid-liquid extraction (diethyl ether/water) and drying over magnesium sulfate are standard purification steps. Residual solvents and byproducts (e.g., ethyl 4-oxo-2-pentenoate, <5%) are monitored via GC-MS .

Q. What are the primary reactivity patterns of this compound under basic or acidic conditions?

- Methodology : The α-azido ketone moiety undergoes nitrogen elimination under thermolytic or acidic conditions, forming α-imino or α-enamino ketones. For example, reaction with primary amines in the presence of titanium(IV) chloride yields ethyl 4-alkylimino-3-amino-2-pentenoates as single stereoisomers (55–84% yield), bypassing mixtures of α-diimines and α-azido ketimines observed in unfunctionalized analogs .

Advanced Research Questions

Q. How does the β-ester group influence the reaction pathways of this compound compared to simpler α-azido ketones?

- Methodology : The ester group stabilizes intermediates via resonance, shifting tautomeric equilibria and favoring enamine formation. This directs reactions toward γ-imino/amino-β-enamino esters rather than α-diimines. Mechanistic studies (e.g., isotopic labeling, kinetic analysis) reveal that the ester enhances nucleophilic attack at the α-carbon, suppressing competing pathways .

Q. Why does the reaction of this compound with primary amines yield single stereoisomers, and how can E/Z stereochemistry be resolved?

- Methodology : Titanium(IV) chloride acts as a Lewis acid, coordinating to the azide and carbonyl groups to enforce a specific transition state geometry. Stereochemical ambiguity in products (undefined E/Z) arises from rapid tautomerization. Advanced techniques like NOESY NMR or X-ray crystallography are required to resolve stereochemistry, though this remains a challenge in current literature .

Q. How can chemoselective modifications of ethyl 4-imino-3-amino-2-pentenoates be achieved post-synthesis?

- Methodology : Hydrogenation under controlled pressure (e.g., H₂/Pd-C) selectively reduces the imine group to alkylamino derivatives while preserving the enamine moiety. Solvent choice (e.g., methanol vs. THF) and catalyst loading are critical to avoid over-reduction .

Q. What experimental strategies address contradictions in reported product yields or side reactions during azide substitution?

- Methodology : Discrepancies in yields (e.g., decomposition vs. successful substitution) are linked to substrate halogen reactivity (Cl vs. Br) and azide nucleophilicity. Kinetic studies show that ethyl 3-chloro-4-oxopentanoate reacts faster with NaN₃ than bromo analogs, minimizing decomposition. Reflux duration must be optimized per substrate to balance conversion and stability .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the stability of this compound under varying thermal conditions?

- Methodology : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Comparative TGA data for this compound vs. analogs (e.g., ethyl 3-bromo-4-oxopentanoate) reveal lower thermal stability in brominated substrates. Side products (e.g., ethyl 3-amino-4-oxo-2-pentenoate) are quantified via HPLC to validate mechanistic hypotheses .

Q. What statistical approaches are recommended for optimizing reaction conditions in scaled-up syntheses?

- Methodology : Design of Experiments (DoE) with factors like azide equivalents, solvent volume, and reflux time can model yield responses. Response surface methodology (RSM) identifies optimal conditions while minimizing byproduct formation. Pilot-scale trials (e.g., 70 mmol substrate ) validate lab-scale predictions.

Q. Tables for Key Data

| Reaction with Amines | Without TiCl₄ | With TiCl₄ |

|---|---|---|

| Product Type | α-Diimines + α-azido ketimines | Single stereoisomer |

| Yield | 40–60% (mixture) | 55–84% (single product) |

Properties

Molecular Formula |

C7H11N3O3 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

ethyl 3-azido-4-oxopentanoate |

InChI |

InChI=1S/C7H11N3O3/c1-3-13-7(12)4-6(5(2)11)9-10-8/h6H,3-4H2,1-2H3 |

InChI Key |

FTHUPIUMDIOXJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)C)N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.